Methallylescaline

Catalog No.
S12802036
CAS No.
207740-41-8
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallylescaline

CAS Number

207740-41-8

Product Name

Methallylescaline

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3

InChI Key

FOXJFBFFGULACD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1OC)CCN)OC

Methallylescaline, chemically known as 4-methallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound and a synthetic analog of mescaline. It was first synthesized by Alexander Shulgin and is recognized for its psychoactive properties, producing intense visual experiences and alterations in perception. The dosage range typically falls between 40 to 65 milligrams, with effects lasting approximately 12 to 16 hours. Users report vivid open and closed-eye visuals, including neon colors and kaleidoscopic imagery, although the compound is associated with a steep dose-response curve, meaning small changes in dosage can significantly affect the experience .

Methallylescaline undergoes various metabolic processes in the body. In vitro studies have shown that it is primarily metabolized in human hepatocytes, leading to the formation of several metabolites through hydroxylation processes. Notably, four phase I metabolites have been identified: three hydroxy-methallylescaline derivatives and one dihydroxy-methallylescaline derivative. These metabolites exhibit specific product ions upon mass spectrometry analysis, indicating distinct structural modifications from the parent compound .

The synthesis of methallylescaline involves several steps typical of phenethylamine synthesis. The primary method includes:

  • Starting Materials: Using appropriate precursors such as 3,5-dimethoxyphenethylamine.
  • Alkylation: Introducing the methallyloxy group through alkylation reactions.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain methallylescaline in a pure form.

Shulgin's original synthesis details can be found in his book PiHKAL (Phenethylamines I Have Known and Loved), which provides insights into the chemical processes involved .

Methallylescaline shares structural similarities with several other psychedelic compounds. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
Mescaline3,4,5-trimethoxyphenethylamineNaturally occurring; traditional use in rituals
Allylescaline4-allyloxy-3,5-dimethoxyphenethylaminePrecursor to methallylescaline
2C-B4-bromo-2,5-dimethoxyphenethylamineKnown for strong visual effects; widely studied
DOI (2,5-Dimethoxy-4-iodoamphetamine)2,5-dimethoxy-4-iodoamphetaminePotent psychedelic; longer duration than mescaline

Methallylescaline's unique feature lies in its specific substitution at the 4-position with a methallyloxy group, distinguishing it from other phenethylamines and contributing to its unique psychoactive profile .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

UNII

CVN0S9V910

Wikipedia

Methallylescaline

Dates

Modify: 2024-08-09

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